molecular formula C11H7N5O2 B2522595 5-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one CAS No. 1239843-33-4

5-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one

Cat. No.: B2522595
CAS No.: 1239843-33-4
M. Wt: 241.21
InChI Key: MFNQRLMJSYVZOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one is a heterocyclic compound that contains a pyrazine ring, an oxadiazole ring, and a pyridinone moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one typically involves the formation of the oxadiazole ring through cyclization reactions. One common method involves the reaction of a hydrazide with an appropriate nitrile oxide to form the oxadiazole ring. The pyrazine ring can be introduced through a condensation reaction with a suitable pyrazine derivative. The final step involves the formation of the pyridinone moiety through a cyclization reaction with a suitable precursor .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxides, while reduction can produce reduced derivatives with altered electronic properties .

Scientific Research Applications

5-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one is unique due to its combination of three different heterocyclic rings, which provides a distinct electronic and steric environment. This unique structure allows for specific interactions with biological targets, making it a valuable compound for drug discovery and other scientific research .

Properties

IUPAC Name

5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N5O2/c17-9-2-1-7(5-14-9)11-15-10(16-18-11)8-6-12-3-4-13-8/h1-6H,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNQRLMJSYVZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1C2=NC(=NO2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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